Azido-PEG8-NHS ester is a specialized chemical compound characterized by an azide group and an N-hydroxysuccinimide (NHS) ester. With a molecular formula of C23H40N4O12 and a molecular weight of approximately 564.6 g/mol, this compound is designed to enhance solubility in aqueous environments due to its polyethylene glycol (PEG) backbone. The azide group facilitates "Click Chemistry," allowing for selective reactions with alkyne-containing molecules, while the NHS ester enables efficient labeling of primary amines in biomolecules such as proteins and oligonucleotides .
Azido-PEG8-NHS ester primarily participates in two significant types of reactions:
Azido-PEG8-NHS ester is recognized for its utility in biological applications, particularly in drug delivery and imaging. Its ability to facilitate site-specific labeling and bioconjugation allows researchers to create targeted therapies and diagnostic agents. The PEG spacer enhances the solubility and biocompatibility of the conjugates formed, which is crucial for therapeutic efficacy and reduced immunogenicity .
The synthesis of Azido-PEG8-NHS ester typically involves the following steps:
Azido-PEG8-NHS ester has diverse applications in various fields:
Several compounds share structural similarities with Azido-PEG8-NHS ester, each possessing unique properties:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-Amine | Azide, Amine | Offers dual reactivity with both azides and amines |
Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive groups |
Maleimide-PEG | Maleimide | Reacts specifically with thiols |
Carboxylic Acid-PEG | Carboxylic Acid | Useful for coupling via EDC chemistry |
Biotin-PEG | Biotin | Enables affinity purification via streptavidin |
Azido-PEG8-NHS ester stands out due to its combination of azide and NHS functionalities, enabling versatile applications in bioconjugation while maintaining enhanced solubility through its PEG backbone .
The production of Azido-PEG8-NHS ester involves sophisticated multi-step synthetic methodologies that have been optimized for scalable manufacturing processes [7]. The compound, with the molecular formula C23H40N4O12 and molecular weight of 564.58 g/mol, represents a heterobifunctional polyethylene glycol derivative containing both azide and N-hydroxysuccinimide ester functionalities [1] [4].
The core synthesis strategy follows a multi-step approach centered on polyethylene glycol backbone modification . The general pathway includes three primary stages: polyethylene glycol backbone preparation, azide functionalization, and N-hydroxysuccinimide ester activation . Initial polyethylene glycol backbone preparation involves ethylene oxide polymerization to generate an octameric polyethylene glycol chain with terminal hydroxyl groups .
The azide functionalization step converts one hydroxyl terminus to an azide group through nucleophilic substitution using sodium azide in polar aprotic solvents such as dimethylformamide . Optimal reaction conditions for azidation include temperatures of 60°C maintained for 24 hours, yielding conversion rates of 85-90% . The opposing hydroxyl group undergoes activation by reaction with N-hydroxysuccinimide and a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the N-hydroxysuccinimide ester .
Table 1: Optimized Reaction Conditions for Azido-PEG8-NHS Ester Synthesis
Synthetic Step | Reagents | Solvent System | Temperature | Duration | Yield Range |
---|---|---|---|---|---|
Azidation | Sodium azide, Dimethylformamide | Dimethylformamide | 60°C | 24 hours | 85-90% |
N-hydroxysuccinimide Activation | N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dichloromethane | 0-4°C | 4 hours | 75-80% |
Industrial-scale production protocols incorporate several modifications to enhance efficiency and ensure consistent quality . Continuous flow reactors are employed for both azidation and N-hydroxysuccinimide activation steps to enhance mixing and reduce reaction times . In-line purification systems utilizing liquid-liquid extraction and size-exclusion chromatography effectively remove unreacted sodium azide and carbodiimide byproducts .
The scalability challenges associated with large-batch synthesis have been addressed through specific engineering solutions . Exothermic N-hydroxysuccinimide activation reactions require jacketed reactors with coolant circulation to prevent thermal degradation of the N-hydroxysuccinimide ester functionality . Automated dosing systems minimize exposure risks associated with sodium azide handling during the azidation process .
Quality control metrics for industrial production include polyethylene glycol length verification through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry confirming polyethylene glycol octamer uniformity with mass-to-charge ratios of 564.4 ± 2 Daltons . Functional group analysis employs Fourier-Transform Infrared spectroscopy to detect characteristic azide stretching at 2100 cm⁻¹ and N-hydroxysuccinimide ester carbonyl stretching at 1730 cm⁻¹ .
The pH-dependent formation characteristics of polyethyleneglycol-N-hydroxysuccinimide esters demonstrate significant reactivity variations across different pH ranges [12]. Reaction velocities show strong pH dependence, with reactions at pH 7.4 advancing gradually and reaching steady state within 2 hours, while reactions at pH 9.0 proceed rapidly and achieve steady state within 10 minutes [12]. The hydrolysis half-life of polyethyleneglycol-N-hydroxysuccinimide esters exceeds 120 minutes at pH 7.4 but decreases below 9 minutes at pH 9.0 [12].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Azido-PEG8-NHS ester through detailed analysis of proton and carbon environments [24]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the successful incorporation of both azide and N-hydroxysuccinimide ester functionalities within the polyethylene glycol framework [24].
The N-hydroxysuccinimide ring protons appear as a broad singlet at approximately 2.84 parts per million, representing the four equivalent methylene protons of the succinimidyl functionality [24]. The polyethylene glycol chain generates the predominant signal cluster between 3.39-3.91 parts per million, corresponding to the repetitive -OCH2CH2- units characteristic of the octameric polyethylene glycol spacer [24]. Terminal methoxy groups, when present, exhibit signals around 3.38 parts per million as sharp singlets [24].
The azide-bearing terminus produces distinctive chemical shift patterns, with the azidoethyl protons appearing as triplets in the 3.6-3.8 parts per million range [26]. The connecting ethylene bridge protons between the azide group and the first polyethylene glycol unit typically resonate around 4.2-4.4 parts per million [24]. The N-hydroxysuccinimide ester linkage generates characteristic signals for the -CH2-O-CO- protons at approximately 4.28-4.37 parts per million [24].
Mass spectrometric analysis employs multiple ionization techniques to comprehensively characterize the molecular architecture of Azido-PEG8-NHS ester [22]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry provides accurate molecular weight determination, with the parent molecular ion appearing at mass-to-charge ratio 564.264 [1]. Electrospray ionization mass spectrometry enables detailed fragmentation analysis through tandem mass spectrometry experiments [22].
Table 2: Characteristic Mass Spectrometric Fragmentation Patterns
Fragment Type | Mass-to-Charge Ratio | Structural Assignment | Relative Intensity |
---|---|---|---|
Molecular Ion [M+H]⁺ | 565.27 | Complete molecule | 100% |
Azide Loss [M-N3]⁺ | 523.24 | Loss of azide group | 45-60% |
N-hydroxysuccinimide Loss [M-NHS]⁺ | 450.19 | Loss of N-hydroxysuccinimide | 30-45% |
Polyethylene glycol Fragment | 220.12 | Central polyethylene glycol segment | 25-35% |
Collision-induced dissociation experiments reveal predictable fragmentation pathways that facilitate structural confirmation [25]. The azide functional group readily undergoes neutral loss of 42 mass units corresponding to N3, generating fragment ions at mass-to-charge ratio 523.24 [25]. The N-hydroxysuccinimide ester functionality shows characteristic loss of 115 mass units corresponding to the complete N-hydroxysuccinimide group, producing fragments at mass-to-charge ratio 450.19 [25].
The polyethylene glycol backbone exhibits systematic fragmentation patterns involving sequential loss of ethylene oxide units, each corresponding to 44 mass units [22]. These fragmentation patterns provide definitive confirmation of the octameric polyethylene glycol chain length and enable differentiation from other polyethylene glycol homologs [22]. Enhanced in-source fragmentation techniques produce consistent fragment ion patterns that facilitate automated identification and quality assessment [25].
Reverse-phase High-Performance Liquid Chromatography represents the primary analytical method for purity assessment of Azido-PEG8-NHS ester, utilizing specialized column chemistries optimized for polyethylene glycol analysis [14]. The absence of strong chromophores in polyethylene glycol structures necessitates the use of alternative detection methods, with charged aerosol detection and evaporative light scattering detection providing superior sensitivity compared to conventional ultraviolet detection [14].
Optimal chromatographic conditions employ C18 or C8 stationary phases with gradient elution systems incorporating volatile buffer components [23]. Mobile phase compositions typically utilize ammonium acetate buffers at pH 6.7 with acetonitrile gradients ranging from 5% to 95% over 30-minute analysis periods [23]. The gradient profile enables effective separation of Azido-PEG8-NHS ester from synthetic impurities, unreacted starting materials, and hydrolysis products [23].
Table 3: Optimized Reverse-Phase HPLC Conditions for Purity Analysis
Parameter | Specification | Purpose |
---|---|---|
Column | C8, 4.6 × 150 mm, 3.5 μm | Optimal retention for polyethylene glycol derivatives |
Mobile Phase A | 10 mM Ammonium acetate, pH 6.7 | Volatile buffer system compatible with mass spectrometry |
Mobile Phase B | Acetonitrile | Organic modifier for gradient elution |
Flow Rate | 1.0 mL/min | Optimal separation efficiency |
Detection | Charged Aerosol Detection | Enhanced sensitivity for non-chromophoric compounds |
Injection Volume | 10 μL | Adequate sensitivity without column overload |
The charged aerosol detection system provides universal response for non-volatile compounds, enabling accurate quantification of Azido-PEG8-NHS ester and related impurities [14]. Typical purity specifications for pharmaceutical-grade material require minimum purity levels of 95%, with individual impurities not exceeding 2% [14]. Common impurities include unreacted polyethylene glycol starting material, partially activated intermediates, and N-hydroxysuccinimide hydrolysis products [21].
Size Exclusion Chromatography serves as a complementary analytical technique for molecular weight distribution analysis and assessment of aggregation or degradation products [15]. The separation mechanism relies on differential permeation of molecules through porous chromatographic media, with larger molecules eluting earlier than smaller species [15]. This technique proves particularly valuable for detecting polyethylene glycol chain length variations and identifying higher molecular weight impurities [15].
Size Exclusion Chromatography analysis typically employs aqueous mobile phases containing volatile salts such as ammonium acetate to maintain compatibility with downstream mass spectrometric detection [15]. Column selection focuses on materials with appropriate pore size distributions to achieve optimal resolution for the molecular weight range of interest [15]. For Azido-PEG8-NHS ester analysis, columns with exclusion limits between 1,000-10,000 Daltons provide suitable separation characteristics [20].
The two-dimensional liquid chromatography approach combines Size Exclusion Chromatography and reverse-phase separation to achieve comprehensive purity assessment [20] [23]. The first dimension employs Size Exclusion Chromatography to fractionate samples based on molecular size, with selected fractions transferred to reverse-phase columns for detailed compositional analysis [20]. This methodology enables simultaneous characterization of molecular weight distribution and chemical purity in a single analytical run [23].
Table 4: Size Exclusion Chromatography Parameters for Molecular Weight Analysis
Parameter | Specification | Analytical Purpose |
---|---|---|
Column | Polyethylene glycol-based resin, 7.8 × 300 mm | Optimal separation for polyethylene glycol derivatives |
Mobile Phase | 10 mM Ammonium acetate with 5% acetonitrile | Maintains protein stability and detector compatibility |
Flow Rate | 0.5 mL/min | Enhanced resolution for molecular weight determination |
Detection | Evaporative Light Scattering Detection | Universal detection for molecular weight analysis |
Calibration Standards | Polyethylene glycol standards 200-2000 Da | Accurate molecular weight determination |
Quality control protocols for Azido-PEG8-NHS ester require systematic evaluation of both chemical purity and molecular weight distribution [14]. Acceptance criteria typically specify minimum purity levels of 98% by reverse-phase High-Performance Liquid Chromatography with individual impurities below 1% [13]. Size Exclusion Chromatography analysis should demonstrate molecular weight consistency within ±5% of theoretical values with polydispersity indices below 1.1 [15].